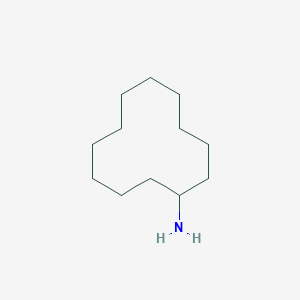

Cyclododecylamine

Description

Cyclododecylamine (C₁₂H₂₅N) is a cyclic aliphatic amine with a 12-membered carbon ring. Key properties include a molecular weight of 183.33 g/mol, a melting point of 27–29°C, a boiling point of ~280°C at atmospheric pressure, and a density of 0.831 g/cm³ . The compound is unstable in environmental conditions, undergoing oxidation to form phenol and further degrading into aliphatic compounds like acetic acid .

This compound is synthesized via hydrolysis of cypermethrin by Bacillus subtilis during bioremediation processes . Industrially, it is used in surfactant systems , solvothermal synthesis of aluminophosphates , and as a precursor in fluorogenic receptor molecules .

Properties

IUPAC Name |

cyclododecanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGBCVEFUPUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061736 | |

| Record name | Cyclododecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-03-0 | |

| Record name | Cyclododecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclododecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODODECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363RMR1WER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecylamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclododecanone in the presence of ammonia. This reaction typically requires a catalyst, such as Raney nickel, and is conducted under high pressure and temperature conditions to facilitate the reduction process.

Another method involves the reductive amination of cyclododecanone using ammonia and a reducing agent like sodium borohydride. This method is advantageous due to its relatively mild reaction conditions and high yield of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclododecanone. This process is carried out in large reactors where cyclododecanone is mixed with ammonia and hydrogen gas. The mixture is then subjected to high pressure and temperature in the presence of a suitable catalyst, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclododecylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclododecanone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to cyclododecane using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the amine group is replaced by other functional groups. For example, it can react with acyl chlorides to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Cyclododecanone.

Reduction: Cyclododecane.

Substitution: Various amides and substituted amines depending on the reagents used.

Scientific Research Applications

Biochemical Applications

1.1. Cell Analysis and Therapy

Cyclododecylamine is utilized in cell analysis methods and gene therapy solutions. Its hydrophobic nature allows it to interact effectively with cell membranes, which can enhance the delivery of therapeutic agents into cells. Studies have indicated that this compound derivatives can improve the stability and efficacy of drug formulations used in targeted therapies .

1.2. Biodegradation Studies

Research has demonstrated that this compound can serve as a model compound for studying the biodegradation of hydrophobic pesticides by microalgae. The transformation products resulting from these biodegradation processes are critical for understanding the ecological impact of pesticide use and the potential for bioremediation strategies .

Material Science Applications

2.1. Polymer Chemistry

This compound is employed in polymer synthesis, particularly in creating polyurethanes and polyamides. Its unique structure contributes to the mechanical properties of the resulting polymers, making them suitable for applications in coatings, adhesives, and elastomers. The incorporation of this compound into polymer matrices enhances thermal stability and chemical resistance, which are desirable traits in industrial applications .

2.2. Nanomaterials Development

The compound also plays a role in the development of nanomaterials. This compound can be used as a surfactant or stabilizing agent in the synthesis of nanoparticles, facilitating their dispersion in various solvents and enhancing their functionality for applications in electronics and catalysis.

Environmental Applications

3.1. Environmental Remediation

This compound's ability to interact with organic pollutants makes it a candidate for environmental remediation efforts. Its hydrophobic characteristics allow it to bind to various contaminants, potentially aiding in the removal of these substances from water sources through adsorption processes.

3.2. Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting specific ions or molecules due to its ability to form complexes with metal ions. This property is exploited in various analytical techniques, including chromatography and spectrophotometry, where it enhances sensitivity and selectivity .

Case Studies

Mechanism of Action

The mechanism by which cyclododecylamine exerts its effects depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclododecylamine is compared here with cyclohexylamine (C₆H₁₁NH₂), cyclooctylamine (C₈H₁₅NH₂), and dodecylamine (C₁₂H₂₅NH₂, linear isomer).

Table 1: Structural and Physical Properties

Notes:

- This compound’s larger ring size contributes to lower solubility and higher boiling point compared to smaller cycloalkylamines.

- Linear dodecylamine has a similar carbon chain but lacks ring strain, leading to distinct physical properties.

Chemical Reactivity and Stability

- This compound: Degrades via ester linkage hydrolysis, forming phenol and aliphatic acids under aerobic conditions . Its instability limits environmental persistence.

- Cyclohexylamine/Cyclooctylamine : More stable; used as corrosion inhibitors or intermediates in rubber/plastic industries without significant degradation pathways reported.

- Dodecylamine : Stable under standard conditions; primarily used in surfactants and emulsifiers.

Research Findings

Degradation Pathways

This compound is a key metabolite in cypermethrin biodegradation. Bacillus subtilis hydrolyzes cypermethrin’s ester bond, yielding this compound and 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate. The amine rapidly oxidizes to phenol, which reacts with water to form cyclopentane and eventually acetic acid . This pathway contrasts with linear amines, which are more resistant to oxidation.

Toxicity and Handling

This compound is hazardous, causing skin/eye irritation and organ toxicity. It requires storage in sealed containers with ventilation . Smaller cycloalkylamines (e.g., cyclohexylamine) are less toxic but still require careful handling.

Biological Activity

Cyclododecylamine, a cyclic amine with the chemical formula CHN, has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a twelve-membered carbon ring with an amine functional group. Its unique structure contributes to its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Salmonella and E. coli. The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent for bacterial infections .

2. Anticancer Properties

This compound has shown promise in cancer research. In vitro studies have indicated its ability to induce apoptosis in cancer cell lines. For instance, experiments conducted on HeLa cells revealed that this compound could reduce cell viability significantly, with IC values indicating potent cytotoxic effects .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In experimental models of neurodegeneration, this compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: this compound has been reported to inhibit specific enzymes linked to bacterial metabolism and cancer cell proliferation.

- Cell Membrane Interaction: Its lipophilic nature allows it to interact with cell membranes, facilitating the entry into cells and modulating various intracellular pathways.

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted in vitro assessed the antibacterial activity of this compound against multiple pathogens. The results showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with notable efficacy against resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Salmonella spp. | 16 |

| Staphylococcus aureus | 8 |

Case Study 2: Cytotoxicity in Cancer Cells

In a study focused on anticancer properties, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Q & A

Q. How can researchers optimize the synthesis of cyclododecylamine to achieve high yields in oxidation reactions?

this compound exhibits exceptional reactivity in oxidation reactions, as demonstrated by its 97% yield in converting to ketones under acidic conditions (pH 1) using 3,3-Di-t-butyl-1,2-benzoquinone . Methodological recommendations include:

- pH control : Maintain pH ≤1 to minimize side reactions.

- Reaction time : Short reaction durations (e.g., 1 hour) reduce decomposition risks.

- Catalyst selection : Use stoichiometric quinones for efficient electron transfer.

- Temperature : Ambient conditions suffice, avoiding thermal degradation.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Rigorous characterization requires:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm structural integrity and purity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy : Identification of amine functional groups (N-H stretches at ~3300 cm⁻¹).

- HPLC/GC-MS : Quantify purity and detect impurities, especially in biodegradation studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound requires:

- Personal Protective Equipment (PPE) : Tightly sealed goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Neutralize spills with weak acids (e.g., citric acid) and dispose via approved waste systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across different studies?

Discrepancies often arise from variations in:

- Reaction conditions : pH, solvent polarity, and catalyst loading (e.g., acidic vs. neutral media) .

- Analytical methods : Ensure consistent quantification via internal standards or calibration curves.

- Side reactions : Monitor by-products using tandem MS or isotopic labeling . Methodological approach : Replicate experiments under standardized conditions and publish full datasets for cross-validation .

Q. What mechanistic insights explain this compound’s role in cypermethrin biodegradation pathways?

this compound is a key intermediate in cypermethrin degradation by Bacillus subtilis. Key steps include:

Q. How can computational modeling improve the prediction of this compound’s reactivity in novel synthetic applications?

Advanced strategies involve:

- Density Functional Theory (DFT) : Calculate transition states and activation energies for oxidation or alkylation reactions.

- Molecular dynamics simulations : Model solvent effects on reaction kinetics.

- Validation : Correlate computational results with experimental data (e.g., kinetic isotope effects) .

Q. What methodologies address this compound’s stability challenges in long-term environmental or catalytic studies?

Stability issues arise from:

- Hydrolysis : Acidic/basic conditions accelerate degradation.

- Photolytic sensitivity : Store in amber vials under inert atmospheres. Analytical solutions : Conduct accelerated aging studies with LC-MS monitoring and Arrhenius modeling to predict shelf-life .

Data Analysis & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in this compound-based studies?

Follow guidelines for transparent reporting:

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in toxicological studies?

Use:

- Non-linear regression : Fit dose-response curves (e.g., Hill equation) for EC50/IC50 determination.

- ANOVA with post-hoc tests : Compare multiple experimental groups.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput datasets .

Ethical & Methodological Pitfalls

What common pitfalls occur when formulating research questions on this compound, and how can they be avoided?

- Overly broad questions : Reframe vague inquiries (e.g., "How does this compound react?") to focus on specific mechanisms or applications .

- Ignoring feasibility : Ensure access to specialized equipment (e.g., GC-MS, anaerobic chambers) before designing studies .

- Literature gaps : Use tools like SciFinder to identify understudied areas (e.g., this compound’s role in polymer chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.